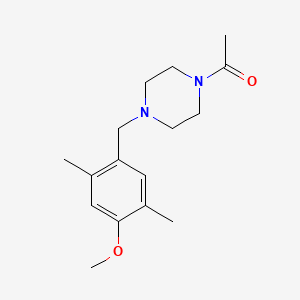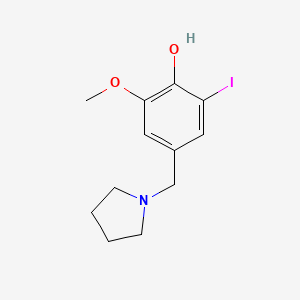![molecular formula C12H20N2S B3852088 N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B3852088.png)
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, also known as BUP, is a chemical compound that belongs to the class of amphetamines. BUP is a psychoactive drug that has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a potent stimulant that affects the central nervous system (CNS) and produces a range of biochemical and physiological effects.
Mecanismo De Acción
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. It works by blocking the reuptake of these neurotransmitters, which leads to an increase in their availability in the synaptic cleft. This increased availability of dopamine and norepinephrine leads to increased alertness, attention, and cognitive function.
Biochemical and Physiological Effects:
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine produces a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine also affects the levels of various hormones, including cortisol, growth hormone, and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several advantages for use in lab experiments. It is a potent stimulant that produces consistent and predictable effects on the central nervous system. It is also relatively easy to synthesize and has a long shelf life. However, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine also has limitations for use in lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also subject to abuse and can produce adverse effects in high doses.
Direcciones Futuras
There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine. One area of interest is its potential use as a cognitive enhancer and performance-enhancing drug. Another area of interest is its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, research is needed to better understand the long-term effects of N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, or N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, is a psychoactive drug that has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine produces a range of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, including its potential use as a cognitive enhancer and performance-enhancing drug, and its potential use in the treatment of other neurological disorders.
Aplicaciones Científicas De Investigación
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and cognitive function in individuals with ADHD. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has also been used to treat narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. In addition to its therapeutic uses, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been studied for its potential as a cognitive enhancer and as a performance-enhancing drug.
Propiedades
IUPAC Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(9-5-11-15-2)10-7-12-6-3-4-8-13-12/h3-4,6,8H,5,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMSMNHJXXEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3852024.png)

![5-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3852034.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3852044.png)
![1-[(2-ethyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B3852051.png)
![6,8-dichloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3852056.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B3852059.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)

![N,8-dimethyl-N-[2-(2-pyridinyl)ethyl]-7-nonen-1-amine](/img/structure/B3852071.png)
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852075.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol](/img/structure/B3852094.png)
![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)